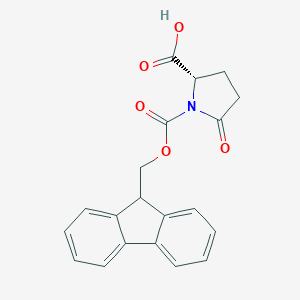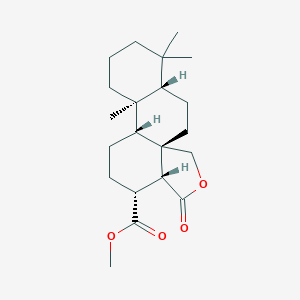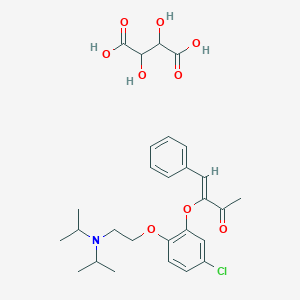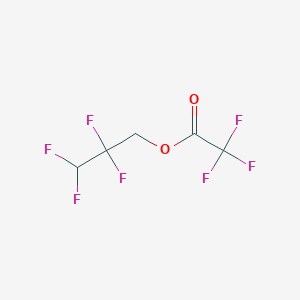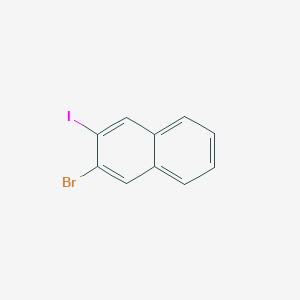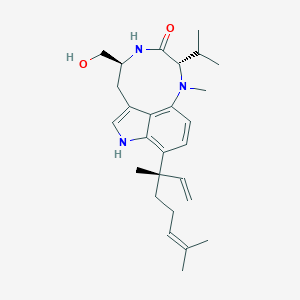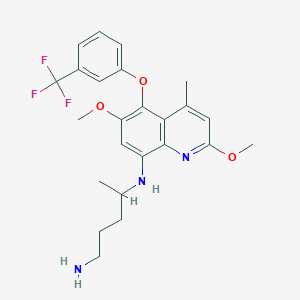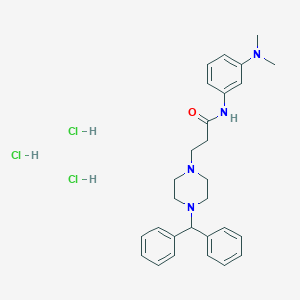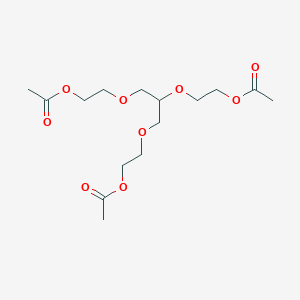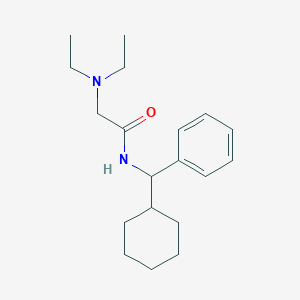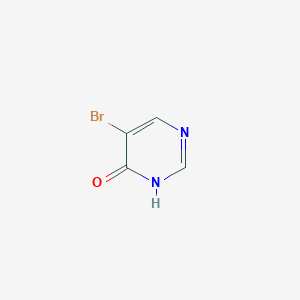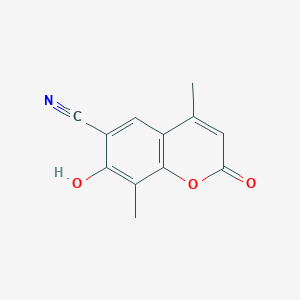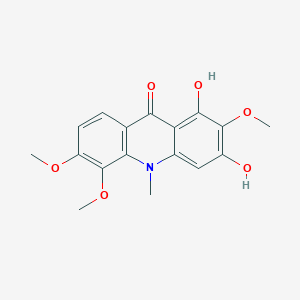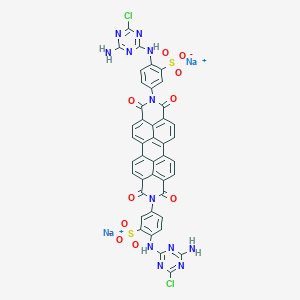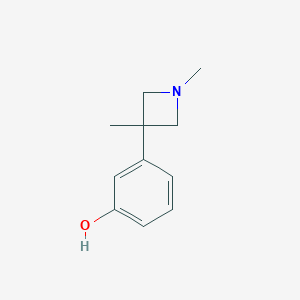
Phenol, 3-(1,3-dimethyl-3-azetidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-(1,3-dimethyl-3-azetidinyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DMXAA and is a synthetic analog of the natural compound flavone acetic acid. DMXAA has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of DMXAA involves the activation of the innate immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines play a role in inducing tumor necrosis and inhibiting angiogenesis, leading to the destruction of cancer cells.
Biochemische Und Physiologische Effekte
DMXAA has been shown to have a range of biochemical and physiological effects. It has been reported to increase the levels of cytokines such as TNF-α and IFN-α, as well as other immune system components such as natural killer cells and macrophages. DMXAA has also been shown to induce apoptosis in cancer cells and inhibit the growth of blood vessels, which are important for the survival of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for use in lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, DMXAA also has some limitations. It can be difficult to obtain in large quantities, which can limit the scale of experiments. It also has a short half-life in vivo, which can make it challenging to administer and study.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Another area of research is the identification of biomarkers that can predict response to DMXAA treatment. Additionally, there is interest in exploring the potential of DMXAA in combination with other immunotherapeutic agents for the treatment of cancer.
Synthesemethoden
The synthesis of DMXAA involves the reaction of 3-amino-1,2-propanediol with ethyl acetoacetate to form the intermediate compound, which is then reacted with 3-bromopropionyl chloride to form the final product. This method has been reported to yield DMXAA with high purity and good yield.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential applications in cancer therapy. Studies have shown that DMXAA can induce tumor necrosis and inhibit angiogenesis, which are important mechanisms in cancer treatment. DMXAA has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, making it a promising candidate for combination therapy.
Eigenschaften
CAS-Nummer |
19832-27-0 |
|---|---|
Produktname |
Phenol, 3-(1,3-dimethyl-3-azetidinyl)- |
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-(1,3-dimethylazetidin-3-yl)phenol |
InChI |
InChI=1S/C11H15NO/c1-11(7-12(2)8-11)9-4-3-5-10(13)6-9/h3-6,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
KEYPQTMTBMALPJ-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)O |
Kanonische SMILES |
CC1(CN(C1)C)C2=CC(=CC=C2)O |
Andere CAS-Nummern |
19832-27-0 |
Synonyme |
m-(1,3-Dimethyl-3-azetidinyl)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



